molecular formula C14H19ClN2O3S B10864088 N-(4-chloro-2,5-dimethoxyphenyl)-4-hydroxypiperidine-1-carbothioamide

N-(4-chloro-2,5-dimethoxyphenyl)-4-hydroxypiperidine-1-carbothioamide

Cat. No.: B10864088
M. Wt: 330.8 g/mol
InChI Key: XKJLUGNMBCHLJR-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-4-hydroxypiperidine-1-carbothioamide is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a hydroxyl group and a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-4-hydroxypiperidine-1-carbothioamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.

    Attachment of the Carbothioamide Group: The carbothioamide group is usually introduced through a reaction with thiocarbamoyl chloride or similar reagents.

    Substitution with the 4-chloro-2,5-dimethoxyphenyl Group: This step involves a nucleophilic substitution reaction where the piperidine derivative reacts with 4-chloro-2,5-dimethoxybenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity while reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2,5-dimethoxyphenyl)-4-hydroxypiperidine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbothioamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-4-hydroxypiperidine-1-carbothioamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-4-hydroxypiperidine-1-carbothioamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chloro-2,5-dimethoxyphenyl)-4-morpholinecarbothioamide: Similar structure but with a morpholine ring instead of a piperidine ring.

    N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide: Contains a nitrophenoxy group instead of a hydroxypiperidine group.

    N-(4-chloro-2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide: Features a benzofuran ring instead of a piperidine ring.

Uniqueness

N-(4-chloro-2,5-dimethoxyphenyl)-4-hydroxypiperidine-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its hydroxyl and carbothioamide groups, in particular, provide versatile sites for further chemical modifications and interactions with biological targets.

This detailed overview covers the essential aspects of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C14H19ClN2O3S

Molecular Weight

330.8 g/mol

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-4-hydroxypiperidine-1-carbothioamide

InChI

InChI=1S/C14H19ClN2O3S/c1-19-12-8-11(13(20-2)7-10(12)15)16-14(21)17-5-3-9(18)4-6-17/h7-9,18H,3-6H2,1-2H3,(H,16,21)

InChI Key

XKJLUGNMBCHLJR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1NC(=S)N2CCC(CC2)O)OC)Cl

Origin of Product

United States

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